ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Historical Development of Thiazole Research
The thiazole ring, first synthesized in 1887 by Arthur Rudolf Hantzsch and J. H. Weber, emerged from reactions between thiourea derivatives and α-haloketones. Their seminal work defined thiazole as a five-membered ring containing nitrogen and sulfur, analogous to pyridine in aromatic character. Early controversies, such as the debate between Hantzsch and Tcherniac over the structural identity of thiocyanoacetone derivatives, highlighted the challenges in characterizing thiazole’s reactivity and isomerization pathways. The Cook–Heilbron synthesis, developed in 1947, further advanced the field by enabling efficient access to 5-aminothiazoles through reactions of α-aminonitriles with dithioacids. These foundational discoveries laid the groundwork for modern explorations of thiazole derivatives, including sulfanylidene and dihydro variants.
Significance of Thiazole Derivatives in Medicinal Chemistry
Thiazoles are integral to numerous pharmaceuticals, exemplified by their presence in vitamin B1 (thiamine), the anti-inflammatory drug meloxicam, and antifungal agents like thiabendazole. Their pharmacological utility stems from the sulfur atom’s electron-rich nature, which facilitates interactions with biological targets such as enzymes and receptors. For instance, thiazole-based inhibitors of acetylcholinesterase (AChE) demonstrate potent activity, with IC50 values as low as 103 nM. The scaffold’s adaptability allows for strategic modifications—such as the incorporation of sulfanylidene groups—to enhance binding affinity or metabolic stability.
Structural Classification of 2,3-Dihydro-1,3-Thiazoles
2,3-Dihydro-1,3-thiazoles are partially saturated analogs of thiazole, characterized by a single double bond within the ring. The target compound, ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate, features:
- 2-Sulfanylidene group : A thiocarbonyl moiety that enhances electron delocalization and participates in hydrogen bonding.
- 4-Amino substituent : A primary amine that may engage in electrostatic interactions with biological targets.
- 3-(Methylsulfanyl)phenyl group : A lipophilic aryl substituent that improves membrane permeability.
- Ethyl carboxylate : A polar ester group that modulates solubility and bioavailability.
Table 1: Structural Features of Representative Thiazole Derivatives
Pharmacological Relevance of Sulfanylidene Thiazole Derivatives
Sulfanylidene (thione) groups in thiazoles confer unique electronic and steric properties. For example, 5-arylidene derivatives of dihydrothiazol-4-one exhibit AChE inhibitory activity by mimicking the transition state of acetylcholine hydrolysis. In the target compound, the 2-sulfanylidene moiety may stabilize tautomeric forms, enabling interactions with catalytic residues in enzyme active sites. Additionally, the methylsulfanylphenyl group enhances hydrophobic interactions with protein pockets, as seen in inhibitors of cyclic di-AMP synthetases. These features position sulfanylidene thiazoles as promising leads for neurodegenerative and infectious disease therapeutics.
Properties
IUPAC Name |
ethyl 4-amino-3-(3-methylsulfanylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c1-3-17-12(16)10-11(14)15(13(18)20-10)8-5-4-6-9(7-8)19-2/h4-7H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUIOGJPNJNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a substituted aniline with carbon disulfide, followed by cyclization with ethyl bromoacetate under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic ring or the thiazole ring.
Scientific Research Applications
Overview
- Molecular Formula: C13H14N2O2S3
- CAS Number: 689772-50-7
- Molecular Weight: 302.45 g/mol
The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of substituted anilines and carbon disulfide, followed by cyclization with ethyl bromoacetate under basic conditions. This method is optimized for yield and purity to facilitate its use in various applications .
Chemistry
Ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate serves as a crucial building block in organic synthesis. Its thiazole ring structure allows for further modifications to create more complex molecules with potential applications in drug development and materials science.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. The thiazole moiety is known for its ability to interact with biological targets, making it a candidate for studying enzyme kinetics and molecular recognition processes .
Medicine
Research has highlighted the therapeutic properties of this compound:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.
- Antimicrobial Properties: It has shown promising activity against various bacterial strains, indicating potential for use as an antimicrobial agent.
- Anti-inflammatory Effects: The compound's structure suggests it may modulate inflammatory responses, warranting further investigation into its therapeutic applications .
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as enhanced conductivity or fluorescence. These materials can be applied in electronics or as sensors in various technological fields .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives related to this compound against Bacillus subtilis and Aspergillus niger strains. Compounds bearing nitro and amino substituents displayed significant activity, suggesting that structural modifications can enhance antimicrobial properties .
Table: Antimicrobial Activity Results
| Compound ID | Activity Against Bacillus subtilis | Activity Against Aspergillus niger |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
| Compound C | High | High |
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives (Table 1).
Table 1: Key Comparisons of Structural Analogues
Key Observations :
Electron-Withdrawing Groups (e.g., -Cl): Chlorinated analogues (e.g., 4-chlorophenyl) exhibit higher stability but reduced solubility, limiting bioavailability .
Synthetic Efficiency: The one-pot method for ethyl 4-amino-3-methyl-2-sulfanylidene derivatives achieves 75% yield under mild conditions .
Biological Activity :
- Chlorinated derivatives (e.g., 4-chlorophenyl) demonstrate anticancer activity in vitro , while methylsulfanyl-containing compounds (e.g., the target) are hypothesized to exhibit similar or enhanced activity due to sulfur’s role in redox modulation .
Physical Properties :
- Melting Points : Chlorinated derivatives (e.g., 4-chlorophenyl: 222–223°C ) have higher melting points than the target compound (predicted ~150–160°C), reflecting stronger intermolecular forces.
- NMR Shifts : The target’s 3-(methylsulfanyl)phenyl group would cause downfield shifts in 1H and 13C NMR spectra compared to methyl or allyl analogues .
Biological Activity
Ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a sulfur-containing heterocyclic ring. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₂O₂S₃
- Molecular Weight : 305.36 g/mol
- CAS Number : 125011-69-0
The presence of functional groups such as amino (-NH₂) and carboxylate (-COO⁻) contributes to its biological reactivity and solubility.
-
Anticancer Activity :
- The compound exhibits cytotoxic properties against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and T-cell leukemia (Jurkat E6.1). In vitro studies using the MTT assay have demonstrated that it induces apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for mitosis .
- The structure-activity relationship indicates that modifications to the thiazole ring can enhance antiproliferative effects, with certain substituents increasing potency against specific cancer types .
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazole compounds possess significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene has shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene can be influenced by various structural modifications:
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this thiazole derivative, and what reaction conditions critically impact yield?
- Methodological Answer : A multi-step approach involving cyclocondensation reactions is typical. For example, thiazole ring formation can be achieved via Hantzsch-type reactions using α-haloketones and thiourea derivatives under reflux in aprotic solvents (e.g., DMF or THF). Key conditions include temperature control (80–120°C), inert atmosphere (N₂/Ar), and catalytic bases like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural features?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 5–6 ppm).
- HPLC-MS : For purity assessment and molecular ion verification ([M+H]⁺).
- FT-IR : To identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, S-H/N-H stretches).
- Single-crystal XRD (if available): For absolute configuration validation, as demonstrated for analogous triazole-thione structures .
Q. How do substituents influence this compound’s solubility and partition coefficients (logP)?
- Methodological Answer : The methylsulfanyl and ester groups enhance lipophilicity (predicted XLogP ≈ 4 via computational tools like ChemAxon). Experimentally, determine logP using the shake-flask method with octanol/water phases, followed by UV-Vis quantification. Solubility in polar solvents (e.g., DMSO) is moderate but decreases in hydrocarbons .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions (e.g., chemical shift assignments) be resolved?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare results with experimental data, focusing on dihedral angles and hydrogen bonding. Validate using 2D NMR (COSY, HSQC) to resolve coupling patterns. Cross-reference with XRD-derived bond lengths and angles .
Q. What computational strategies are suitable for modeling the electronic structure and reactivity of the sulfanylidene group?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study conformational flexibility. Use time-dependent DFT (TD-DFT) to analyze UV-Vis absorption bands. For reactivity, calculate Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects can be modeled via polarizable continuum models (PCM) .
Q. How can process control strategies optimize synthesis in flow chemistry systems?
- Methodological Answer : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation. Use microreactors to enhance heat/mass transfer and reduce side reactions. Statistical optimization (e.g., response surface methodology) can refine parameters like residence time and reagent stoichiometry, as outlined in chemical engineering process control frameworks .
Q. How can researchers design experiments to investigate this compound’s potential as a ligand in coordination chemistry?
- Methodological Answer : Screen metal salts (e.g., Cu²⁺, Pd²⁺) under varying pH and solvent conditions. Use UV-Vis titration to determine binding constants (Kₐ). Characterize complexes via cyclic voltammetry (redox activity) and XRD. Theoretical studies (e.g., natural bond orbital analysis) can elucidate donor-acceptor interactions .
Data Contradiction and Optimization
Q. How can conflicting results in regioselectivity during substitution reactions at the thiazole ring be addressed?
- Methodological Answer : Vary electrophiles (e.g., alkyl halides vs. acyl chlorides) and monitor outcomes via LC-MS. Use kinetic vs. thermodynamic control by adjusting reaction temperatures (e.g., 0°C vs. reflux). Computational modeling of transition states (IRC analysis) can explain preference for C-2 vs. C-5 substitution .
Q. What experimental approaches mitigate oxidative degradation of the sulfanylidene group during storage?
- Methodological Answer : Store under inert gas (Ar) at −20°C in amber vials. Add radical scavengers (e.g., BHT) to solutions. Monitor degradation via TLC and HPLC, comparing accelerated stability studies (40°C/75% RH) with real-time data. Oxidation products (e.g., sulfones) can be identified using high-resolution MS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
